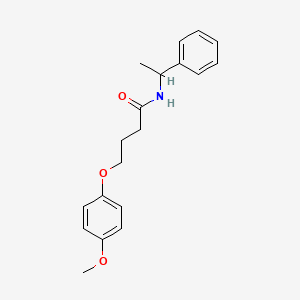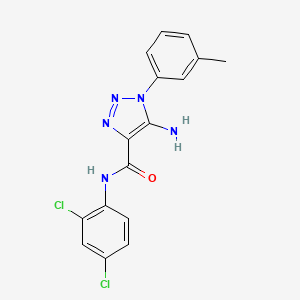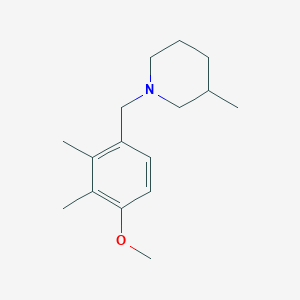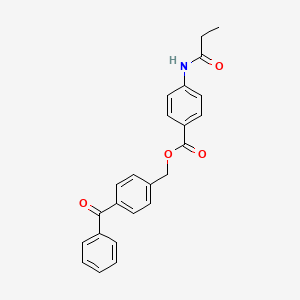
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
Mechanism of Action
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a key role in regulating lipid metabolism and energy homeostasis. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and reduced adiposity.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation. Additionally, it has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has several advantages for use in lab experiments, including its ability to improve lipid metabolism and reduce inflammation. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide, including its potential therapeutic applications in the treatment of metabolic disorders and its use as a performance-enhancing drug. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Synthesis Methods
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenol with ethyl bromide to form 4-ethoxyphenol. This is followed by a series of reactions that result in the formation of the final product, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide.
Scientific Research Applications
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. Additionally, 4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase endurance and stamina in athletes, making it a popular performance-enhancing drug.
properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(16-7-4-3-5-8-16)20-19(21)9-6-14-23-18-12-10-17(22-2)11-13-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURFBHJSULCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)


![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)

![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)
